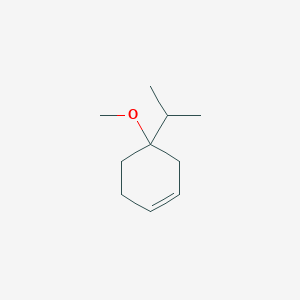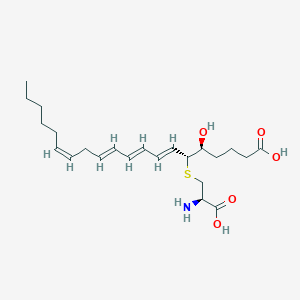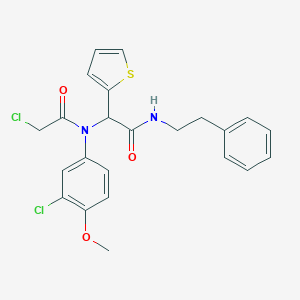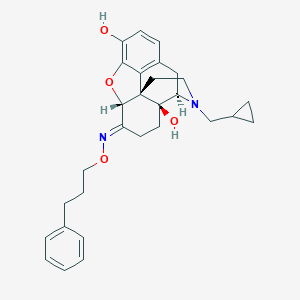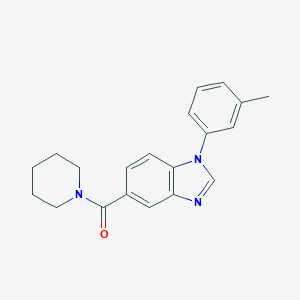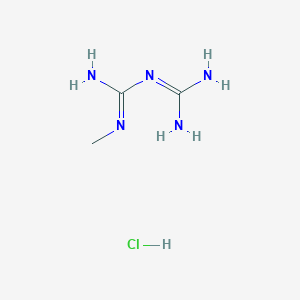
1-Methylbiguanide hydrochloride
Übersicht
Beschreibung
1-Methylbiguanide hydrochloride, also known as Metformin related compound B, is a chemical compound with the molecular formula C3H10ClN5 and a molecular weight of 151.6 g/mol . It is a derivative of biguanide and is closely related to Metformin, a widely used antidiabetic drug. This compound is primarily used as a reference standard in pharmaceutical research and quality control.
Wissenschaftliche Forschungsanwendungen
1-Methylbiguanide hydrochloride has a wide range of scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard for the analysis and quality control of Metformin and related compounds. This ensures the accuracy and consistency of pharmaceutical formulations.
Biological Studies: The compound is used in studies investigating the biological effects of biguanides, particularly their antidiabetic and anticancer properties. It helps in understanding the mechanisms of action and potential therapeutic applications.
Chemical Research: Researchers use this compound to study the chemical properties and reactivity of biguanides.
Wirkmechanismus
Target of Action
1-Methylbiguanide hydrochloride, also known as Metformin, primarily targets the Liver . It is an antihyperglycemic agent used in the management of type II diabetes . It is commonly described as an “insulin sensitizer”, leading to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels .
Mode of Action
Metformin’s mechanisms of action are unique from other classes of oral antihyperglycemic drugs . It lowers blood glucose concentrations in type II diabetes without causing hypoglycemia . Metformin’s metabolic effects, including the inhibition of hepatic gluconeogenesis, are mediated at least in part by activation of the LKB1-AMPK (AMP-activated protein kinase) pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the LKB1-AMPK pathway . Activation of this pathway leads to a decrease in hepatic gluconeogenesis, which in turn reduces blood glucose concentrations .
Result of Action
The result of this compound’s action is a decrease in blood glucose concentrations, without causing hypoglycemia . This makes it an effective treatment for type II diabetes. Additionally, Metformin has been observed to cause modest weight loss, making it an effective choice for obese patients with type II diabetes .
Biochemische Analyse
Biochemical Properties
1-Methylbiguanide hydrochloride plays a significant role in biochemical reactions, particularly those involving glucose metabolism. It interacts with several enzymes and proteins, including AMP-activated protein kinase (AMPK) and liver kinase B1 (LKB1). These interactions are crucial for the regulation of glucose production and uptake in cells. The compound activates AMPK, which in turn inhibits hepatic gluconeogenesis and enhances glucose uptake in peripheral tissues . Additionally, this compound has been shown to interact with mitochondrial respiratory chain complexes, leading to alterations in cellular energy metabolism .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, it reduces glucose production by inhibiting gluconeogenesis. In muscle cells, it enhances glucose uptake by increasing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane . The compound also influences cell signaling pathways, such as the AMPK pathway, which plays a critical role in cellular energy homeostasis. Furthermore, this compound has been reported to affect gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound activates AMPK by promoting the phosphorylation of its catalytic subunit. This activation leads to the inhibition of acetyl-CoA carboxylase (ACC) and the subsequent reduction in fatty acid synthesis . Additionally, this compound inhibits complex I of the mitochondrial respiratory chain, resulting in decreased ATP production and increased AMP levels. The elevated AMP levels further activate AMPK, creating a feedback loop that enhances the compound’s metabolic effects . The compound also modulates gene expression by influencing the activity of transcription factors such as peroxisome proliferator-activated receptor gamma (PPARγ) and forkhead box O1 (FOXO1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of AMPK and persistent inhibition of gluconeogenesis in hepatocytes . The compound’s effects on cellular function may diminish over time due to adaptive responses and compensatory mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood glucose levels and improves insulin sensitivity without causing significant adverse effects . At high doses, it can induce lactic acidosis, a condition characterized by the accumulation of lactate in the blood . This adverse effect is primarily due to the inhibition of mitochondrial respiration and the subsequent shift towards anaerobic glycolysis . Additionally, high doses of this compound may cause gastrointestinal disturbances and renal impairment in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. The compound activates the AMPK pathway, which enhances glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis and lipogenesis . It also interacts with enzymes such as ACC and HMG-CoA reductase, leading to reduced synthesis of fatty acids and cholesterol . Furthermore, this compound affects metabolic flux by altering the levels of key metabolites, including glucose, lactate, and pyruvate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells via organic cation transporters (OCTs), which facilitate its entry into the cytoplasm . Once inside the cell, it can accumulate in mitochondria, where it exerts its metabolic effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue perfusion, and the expression levels of OCTs . The compound’s localization and accumulation in specific tissues can impact its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound primarily localizes to the mitochondria, where it inhibits complex I of the respiratory chain and activates AMPK . This mitochondrial targeting is facilitated by the presence of specific targeting signals and post-translational modifications that direct the compound to the organelle . Additionally, this compound may also localize to other subcellular compartments, such as the cytoplasm and nucleus, where it can modulate the activity of various enzymes and transcription factors .
Vorbereitungsmethoden
1-Methylbiguanide hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of cyanoguanidine with methylamine under controlled conditions. The reaction typically proceeds as follows:
Reaction of Cyanoguanidine with Methylamine: Cyanoguanidine is reacted with an excess of methylamine in the presence of a suitable solvent such as methanol or water. The reaction is carried out at a temperature range of 50-70°C for several hours.
Formation of 1-Methylbiguanide: The intermediate product, 1-methylbiguanide, is then isolated and purified.
Conversion to Hydrochloride Salt: The purified 1-methylbiguanide is treated with hydrochloric acid to form this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
1-Methylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Methylbiguanide hydrochloride is closely related to other biguanides, including:
Metformin: The most widely used biguanide for the treatment of type 2 diabetes. It shares a similar mechanism of action but has different pharmacokinetic properties.
Phenformin: Another biguanide that was previously used as an antidiabetic drug but was withdrawn due to its association with lactic acidosis.
Buformin: Similar to Metformin and Phenformin, but with distinct pharmacological properties.
The uniqueness of this compound lies in its specific use as a reference standard and its role in research rather than clinical applications.
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-methylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5.ClH/c1-7-3(6)8-2(4)5;/h1H3,(H6,4,5,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYCPBAOUJRPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937324 | |
| Record name | N-Methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80274-85-7, 1674-62-0 | |
| Record name | Imidodicarbonimidic diamide, N-methyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80274-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC210483 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biguanide, 1-methyl-, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLBIGUANIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08RV8937YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
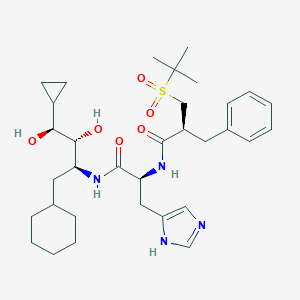
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)

